molecular formula C12H24O B1664019 2,5,7,7-Tetramethyloctanal CAS No. 114119-97-0

2,5,7,7-Tetramethyloctanal

Cat. No. B1664019
M. Wt: 184.32 g/mol
InChI Key: HZAYXCABCQOHLC-UHFFFAOYSA-N
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Description

2,5,7,7-Tetramethyloctanal is a chemical compound with the molecular formula C12H24O . It has an average mass of 184.318 Da and a monoisotopic mass of 184.182709 Da . It is also known by other names such as Octanal, 2,5,7,7-tetramethyl- .


Synthesis Analysis

The synthesis of 2,5,7,7-Tetramethyloctanal involves a total hydrogenation time of 10 hours. After the catalyst is filtered off, fractional distillation yields 2,5,7,7-Tetramethyloctanal (bp.=68° C./0.3 mbar; nD25 =1.4308), corresponding to a yield of 96% of theory .


Molecular Structure Analysis

The molecular structure of 2,5,7,7-Tetramethyloctanal consists of 12 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, and 1 aliphatic aldehyde . The compound exists as a diastereomeric mixture .


Physical And Chemical Properties Analysis

2,5,7,7-Tetramethyloctanal has a density of 0.8±0.1 g/cm3, a boiling point of 235.0±9.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 47.2±3.0 kJ/mol and a flash point of 94.0±7.8 °C . The index of refraction is 1.427, and it has a molar refractivity of 57.7±0.3 cm3 .

Scientific Research Applications

Odorant Characteristics

  • Synthesis and Odor Profile : 2,5,7,7-Tetramethyloctanal can be synthesized via a heteroaldol reaction, followed by partial hydrogenation. It is notable for its unique and bright odor compared to similar known products like hydroxycitronellal. Small variations in its structure, such as converting it to the corresponding alcohol or its esters, result in dramatic changes in odor characteristics (Gramlich & Siegel, 1988).

Applications in Polymer Chemistry

  • Modeling in Polymer Synthesis : Tetramethyloctanal derivatives, specifically tetramethyl 2,4,5,7-tetramethyloctane-2,4,5,7-tetracarboxylate, are used as models for poly(methyl methacrylate) chains with head-to-head units. These models help in understanding the thermal degradation of polymers. Characterization through spectroscopy and X-ray crystallography elucidates their structural properties (Fallon et al., 1987).

Bioorthogonal Chemistry

  • Synthesis of Tetrazines : Tetrazines, including those derived from 2,5,7,7-Tetramethyloctanal-related compounds, are important in bioorthogonal chemistry. They have applications in small molecule imaging, protein tagging, and DNA labeling. The development of convenient synthesis methods for tetrazines from nitriles and hydrazine is pivotal for expanding their scientific use (Yang et al., 2012).

Medicinal Chemistry

  • Synthesis of Drug Derivatives : 2,5,7,7-Tetramethyloctanal derivatives play a role in the synthesis of 5-substituted tetrazoles, which are significant in drug design due to their bioisosteric properties and broad biological activity. These derivatives are useful in creating novel chemical entities for potential anticancer medications (Dunga et al., 2022).

properties

IUPAC Name

2,5,7,7-tetramethyloctanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O/c1-10(8-12(3,4)5)6-7-11(2)9-13/h9-11H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAYXCABCQOHLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C)C=O)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00888865
Record name Octanal, 2,5,7,7-tetramethyl-
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Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5,7,7-Tetramethyloctanal

CAS RN

114119-97-0
Record name 2,5,7,7-Tetramethyloctanal
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,5,7,7-Tetramethyloctanal
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Record name Octanal, 2,5,7,7-tetramethyl-
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Record name Octanal, 2,5,7,7-tetramethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5,7,7-tetramethyloctanal
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods

Procedure details

In a hydrogenation autoclave, 250 g (1.37 moles) of 2,5,7,7-tetramethyl-2-octenal, dissolved in 500 ml of methanol, were hydrogenated in the presence of 25 g of a 0.5% strength palladium/alumina catalyst at 80° C., initially under a hydrogen pressure of 25 bar, and after 2-3 h, under 55 bar. The total hydrogenation time was 10 h. The catalyst was filtered off, after which fractional distillation gave 245 g (1.33 moles) of 2,5,7,7-tetramethyloctanal (bp.=68° C./0.3 mbar; nD25 =1.4308), corresponding to a yield of 96% of theory. The compound was in the form of a diastereomeric mixture.
Quantity
250 g
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reactant
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500 mL
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0 (± 1) mol
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AB Camps - Perfumer and Flavorist, 1999 - img.perfumerflavorist.com
2 worse than Rembrandt, Rubens, Leonardo Da Vinci, Giotto, El Greco, Zurbarán or Velazquez, but many people prefer their work to the classics, finding their art closer to our present …
Number of citations: 6 img.perfumerflavorist.com
BF Joaquin, O Heidi, SK Birgit - 2009 - www-old.reach24h.com
In accordance with Commission Decision 85/71/EEC1 [pursuant to Directive 92/32/EEC, the 7th amendment to Directive 67/548/EEC2 (hereinafter" the Directive") on the approximation …
Number of citations: 4 www-old.reach24h.com
WR Gramlich, H Siegel - Liebigs Annalen der Chemie, 1988 - Wiley Online Library
2, 5, 7.7-Tetrametbyloctanal and Derivatives-a New Class of Odorants 2.5. 7.7-Tetramethyloctanal (3n) can be synthesized by heteroal-do1 reaction of 3, 5.5-trimethylhexanal (la) and …
WR GRAMLICH, H SIEGEL - ChemInform, 1988 - Wiley Online Library
Number of citations: 0
A Stoffe - … , mutagene, reproduktions-toxische (CMR) und andere … - osti.gov
Die hier vorgelegte, sogenannte „Masterliste “enthält eine Aufstellung derjenigen Stoffe und Stoffgruppen, die im Rahmen des Forschungsprojektes als „problematisch “angesehen …
Number of citations: 0 www.osti.gov

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